1-(2-Chlorothiazol-5-yl)propan-2-ol
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Overview
Description
1-(2-Chlorothiazol-5-yl)propan-2-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorothiazole moiety attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-yl)propan-2-ol typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The process can be summarized as follows:
- Cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
- Acidic treatment of N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine to form 1-(2-aminothiazol-5-yl)ethanone.
- Sandmeyer reaction of 1-(2-aminothiazol-5-yl)ethanone to form 1-(2-chlorothiazol-5-yl)ethanone.
- Chlorination of 1-(2-chlorothiazol-5-yl)ethanone to form 2-chloro-1-(2-chlorothiazol-5-yl)ethanone .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and selectivity while minimizing the use of toxic solvents and reducing effluent load. The controlled addition of chloroacetone and the use of specific reaction rates are critical to achieving high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorothiazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-(2-Chlorothiazol-5-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chlorothiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
2-Chloro-1-(2-chlorothiazol-5-yl)ethanone: This compound is structurally similar and is used as an intermediate in the synthesis of various thiazole derivatives.
Fluconazole: A well-known antifungal agent that shares structural similarities with thiazole derivatives.
Uniqueness: 1-(2-Chlorothiazol-5-yl)propan-2-ol is unique due to its specific combination of a chlorothiazole moiety and a propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of more complex thiazole derivatives. Ongoing research continues to explore its full range of applications and mechanisms of action.
Properties
Molecular Formula |
C6H8ClNOS |
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Molecular Weight |
177.65 g/mol |
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8ClNOS/c1-4(9)2-5-3-8-6(7)10-5/h3-4,9H,2H2,1H3 |
InChI Key |
DTHYECKJLDYLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C(S1)Cl)O |
Origin of Product |
United States |
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